An In-depth Technical Guide to 2-Methoxy-3-methylpyridine
An In-depth Technical Guide to 2-Methoxy-3-methylpyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of a methoxy and a methyl group on the pyridine ring imparts unique reactivity and properties, making it a valuable intermediate. This guide provides a comprehensive technical overview of 2-Methoxy-3-methylpyridine, covering its chemical identity, physicochemical properties, synthesis methodologies, key applications in drug development, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of chemical research. 2-Methoxy-3-methylpyridine, also known as 2-methoxy-3-picoline, is unambiguously identified by its CAS (Chemical Abstracts Service) number.
Table 1: Core Identifiers for 2-Methoxy-3-methylpyridine
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 19230-59-2 | [1][2] |
| IUPAC Name | 2-Methoxy-3-methylpyridine | N/A |
| Molecular Formula | C₇H₉NO | [1][3] |
| Molecular Weight | 123.15 g/mol | [1][3] |
| Alternate Names | 2-Methoxy-3-picoline; Pyridine, 2-methoxy-3-methyl- |[1] |
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies.
Table 2: Physicochemical Properties of 2-Methoxy-3-methylpyridine
| Property | Value | Notes | Source |
|---|---|---|---|
| Boiling Point | ~301.0 °C (Predicted) | Predicted values suggest low volatility under standard conditions. | [4] |
| Density | ~1.246 g/cm³ (Predicted) | Heavier than water. | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Prone to degradation in the presence of moisture. | [1] |
| Purity | Commercially available up to 98% | High purity is essential for use in multi-step synthesis to avoid side-product formation. |[3] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyridines like 2-Methoxy-3-methylpyridine often involves multi-step processes starting from more common precursors. A prevalent method is the methoxylation of a corresponding hydroxypyridine or chloropyridine.
General Synthesis Workflow: Williamson Ether Synthesis Approach
A common and logical approach for creating the 2-methoxy bond is a nucleophilic substitution reaction, such as the Williamson ether synthesis. This involves the reaction of a deprotonated 2-hydroxy-3-methylpyridine (the alkoxide) with a methylating agent.
Causality Behind Experimental Choices:
-
Precursor Selection : 2-Chloro-3-methylpyridine is a suitable starting material. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution.
-
Reagent Choice : Sodium methoxide (NaOMe) in methanol is the ideal reagent. It serves as both the nucleophile (methoxide ion) and the solvent. Using methanol as the solvent helps to solubilize the reagents and drives the equilibrium towards the product.[5] Refluxing ensures sufficient thermal energy to overcome the activation barrier of the reaction.[5]
-
Work-up Procedure : A standard aqueous work-up is used to remove inorganic salts (like NaCl) and excess base. Extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) isolates the product from the aqueous phase. Subsequent drying and evaporation of the solvent yield the crude product, which can be purified by distillation.
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Applications in Drug Development
Substituted pyridines are a cornerstone of medicinal chemistry. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability.[6] 2-Methoxy-3-methylpyridine serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
Role as a Precursor for Proton Pump Inhibitors (PPIs)
One of the most significant applications of this chemical family is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. For example, derivatives of 2-Methoxy-3-methylpyridine are critical for building the core structure of drugs like Rabeprazole.[7]
In the synthesis of Rabeprazole, a related compound, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is condensed with 2-mercaptobenzimidazole.[7] The 2-methoxy-3-methylpyridine scaffold provides the essential pyridine ring and the correct substitution pattern required for the final drug's biological activity. The synthesis of this key intermediate often begins with a precursor like 2,3-dimethyl-4-nitropyridine-N-oxide, which undergoes a series of transformations including methoxylation and chlorination.[8]
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// Edges A -> C; B -> C; C -> D [label="Forms Thioether Linkage"]; D -> E [label="Oxidation Step"]; } dot Caption: Role of pyridine intermediates in the synthesis of a proton pump inhibitor.
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical reagent. 2-Methoxy-3-methylpyridine is classified as a hazardous substance requiring careful handling.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is an irritant.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
Self-Validating Protocol for Safe Handling:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety glasses with side shields or chemical goggles.[9]
-
Lab Coat : A standard lab coat is required to prevent skin contact.
-
-
Handling Precautions : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Keep the container tightly closed when not in use.
Storage and Disposal
-
Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9] The recommended storage condition is sealed in a dry environment at room temperature.[1]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9]
Conclusion
2-Methoxy-3-methylpyridine, identified by CAS number 19230-59-2, is more than just a catalog chemical; it is a versatile and valuable intermediate for synthetic chemists, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of complex APIs, such as proton pump inhibitors. A thorough understanding of its properties, synthesis rationale, and handling requirements is essential for its safe and effective application in research and development. This guide provides the foundational knowledge to empower scientists to leverage the unique chemical attributes of this important pyridine derivative.
References
- Sunway Pharm Ltd. (n.d.). 2-Methoxy-3-methylpyridine - CAS:19230-59-2.
- ChemicalBook. (n.d.). 2-METHOXY-3-METHYLPYRIDINE CAS#: 351410-38-3.
- AK Scientific, Inc. (n.d.). 2-Methoxy-3-methylpyridine Safety Data Sheet.
- LabSolutions. (n.d.). 2-Methoxy-3-methylpyridine.
- ChemicalBook. (n.d.). 2-METHOXY-3-METHYLPYRIDINE | 19230-59-2.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- ResearchGate. (n.d.). 2‐Methoxy Pyridine.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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